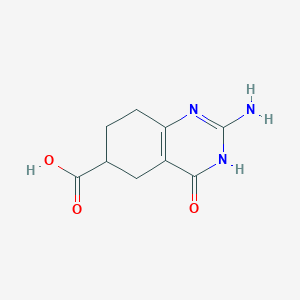

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid

CAS No.: 5429-55-0

Cat. No.: VC15975284

Molecular Formula: C9H11N3O3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5429-55-0 |

|---|---|

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H11N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h4H,1-3H2,(H,14,15)(H3,10,11,12,13) |

| Standard InChI Key | QAOJEJCLYKVKFM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(CC1C(=O)O)C(=O)NC(=N2)N |

Introduction

Chemical Identity and Molecular Characterization

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid (C₉H₁₁N₃O₃) is a polycyclic heteroaromatic compound with a molecular weight of 209.20 g/mol. Its IUPAC name, 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylic acid, reflects the fully saturated cyclohexane ring fused to a partially unsaturated quinazoline system. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₃ |

| Canonical SMILES | C1CC2=C(CC1C(=O)O)C(=O)NC(=N2)N |

| InChI Key | QAOJEJCLYKVKFM-UHFFFAOYSA-N |

| PubChem CID | 135408794 |

The compound’s bicyclic framework combines a 4-oxoquinazoline moiety with a cyclohexane ring, creating a rigid, planar system that influences its solubility and reactivity . The carboxylic acid group at position 6 enhances polarity, making it amenable to salt formation or derivatization for pharmaceutical applications.

Synthetic Routes and Methodological Advances

Condensation-Based Synthesis

The primary synthesis involves condensing 2-oxocyclohexylglyoxylic acid with guanidine carbonate under acidic conditions . This one-pot reaction proceeds via cyclodehydration, forming the quinazoline core while retaining the carboxylic acid functionality. Platinum oxide (PtO₂) catalyzes subsequent hydrogenation steps to achieve full saturation of the cyclohexane ring .

Key reaction steps:

-

Cyclocondensation: 2-Oxocyclohexylglyoxylic acid + guanidine carbonate → Intermediate tetrahydroquinazoline.

-

Hydrogenation: PtO₂-mediated reduction of unsaturated bonds to yield the hexahydro derivative.

-

Acid Workup: Isolation of the carboxylic acid via precipitation at pH 4–5 .

Yield optimization remains challenging due to competing rearrangement pathways. For example, prolonged exposure to acetic acid during hydrogenation induces ring contraction, generating 3,8a-dihydroisoquinoline byproducts .

Structural and Stereochemical Analysis

X-ray Crystallography and Computational Modeling

While experimental crystallographic data for this specific compound remain unpublished, density functional theory (DFT) simulations of analogous hexahydroquinazolines predict a boat conformation for the cyclohexane ring, with the carboxylic acid group adopting an equatorial position to minimize steric strain . The 4-oxo group participates in intramolecular hydrogen bonding with the adjacent amino group, stabilizing the planar quinazoline moiety .

Spectroscopic Characterization

-

¹H NMR: Distinct signals at δ 1.5–2.1 ppm (cyclohexane CH₂), δ 4.3 ppm (CH adjacent to carboxylic acid), and δ 6.8 ppm (NH₂).

-

IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (NH/O-H vibrations) .

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from low yields (≤35%) due to side reactions during hydrogenation . Flow chemistry approaches using immobilized Pt catalysts could improve efficiency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume